Increased Lipophilicity (XLogP3) vs. Unsubstituted Core Scaffold
2-Ethyl-2,8-diazaspiro[4.5]decan-3-one exhibits a higher computed lipophilicity compared to the unsubstituted 2,8-diazaspiro[4.5]decan-3-one. This increase in XLogP3 (Δ = +0.6) is attributed to the addition of the ethyl group at the N2 position [1][2].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 0 |
| Comparator Or Baseline | 2,8-Diazaspiro[4.5]decan-3-one (unsubstituted, CAS 561314-57-6): -0.6 |
| Quantified Difference | Δ = +0.6 |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15) |
Why This Matters
Higher lipophilicity (XLogP3 = 0) may enhance passive membrane permeability and blood-brain barrier penetration compared to the more polar unsubstituted analog, making it a preferable scaffold for CNS-targeted programs.
- [1] PubChem. 2-Ethyl-2,8-diazaspiro[4.5]decan-3-one. Computed Properties for CID 65966600. Accessed April 2026. View Source
- [2] PubChem. 2,8-Diazaspiro(4.5)decan-3-one. Computed Properties for CID 10559599. Accessed April 2026. View Source
